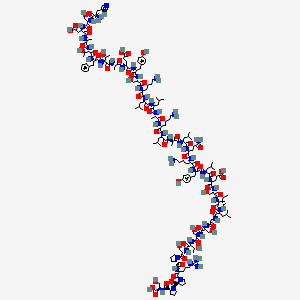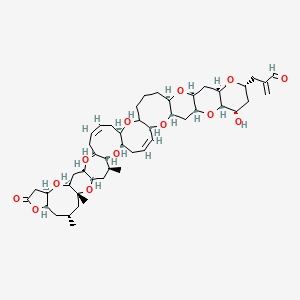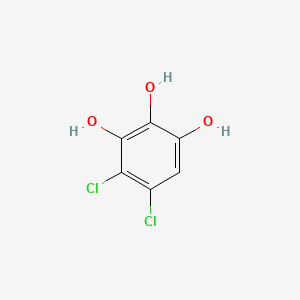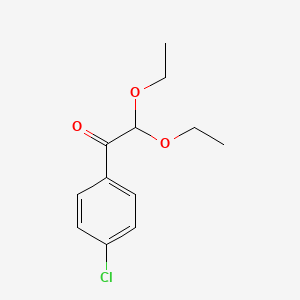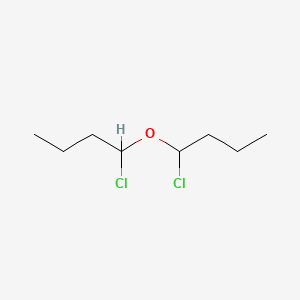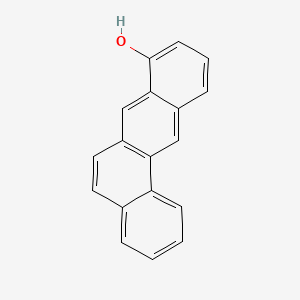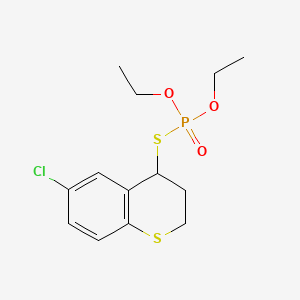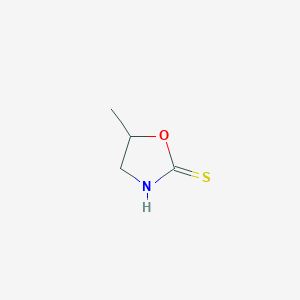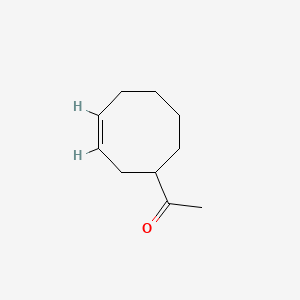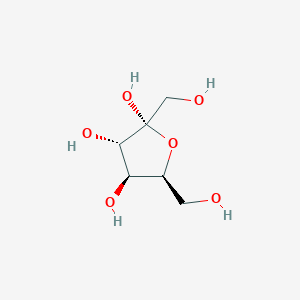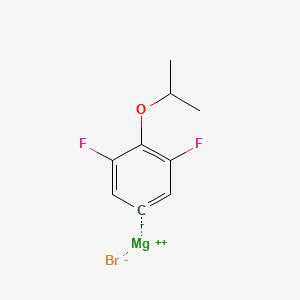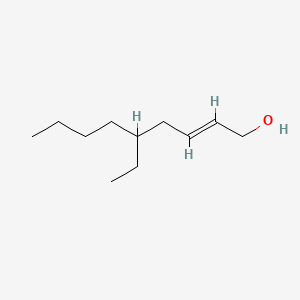
5-Ethylnon-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylnon-2-en-1-ol: is an organic compound with the molecular formula C11H22O . It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an ethyl group and a nonenyl chain with a double bond at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylnon-2-en-1-ol typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of an aldehyde with a ketone to form a β-hydroxy aldehyde or ketone.
Reduction: The β-hydroxy compound is then reduced to form the corresponding alcohol.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated aldehyde or ketone. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Ethylnon-2-en-1-ol can undergo oxidation reactions to form aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products:
Oxidation: Formation of 5-ethylnon-2-enal or 5-ethylnon-2-enone.
Reduction: Formation of 5-ethylnonan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Ethylnon-2-en-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a model compound to study the metabolism of alcohols and their effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of plasticizers and surfactants.
Mécanisme D'action
The mechanism of action of 5-Ethylnon-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in the nonenyl chain can participate in various chemical reactions, affecting the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
5-Methylnon-2-en-1-ol: Similar structure but with a methyl group instead of an ethyl group.
5-Propylhept-2-en-1-ol: Similar structure but with a propyl group instead of an ethyl group.
5-Butyloct-2-en-1-ol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 5-Ethylnon-2-en-1-ol is unique due to its specific combination of an ethyl group and a nonenyl chain with a double bond. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the fragrance and flavor industry.
Propriétés
Numéro CAS |
93840-82-5 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
(E)-5-ethylnon-2-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-5-8-11(4-2)9-6-7-10-12/h6-7,11-12H,3-5,8-10H2,1-2H3/b7-6+ |
Clé InChI |
JOUGWEAOYMZAGM-VOTSOKGWSA-N |
SMILES isomérique |
CCCCC(CC)C/C=C/CO |
SMILES canonique |
CCCCC(CC)CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


